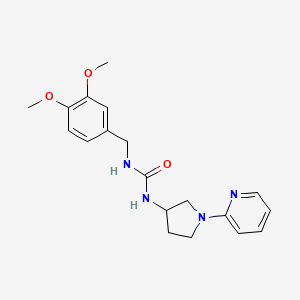

1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

Descripción

1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a synthetic urea derivative characterized by a unique hybrid structure combining a 3,4-dimethoxybenzyl group and a pyrrolidin-3-yl moiety substituted with a pyridin-2-yl ring.

Crystallographic analysis of this compound, performed using the SHELX system (specifically SHELXL for refinement and SHELXS for structure solution), revealed key structural features, including bond lengths, angles, and intermolecular interactions critical for understanding its stability and reactivity .

Propiedades

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-25-16-7-6-14(11-17(16)26-2)12-21-19(24)22-15-8-10-23(13-15)18-5-3-4-9-20-18/h3-7,9,11,15H,8,10,12-13H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGKGFXBPFHLAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NC2CCN(C2)C3=CC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H20N4O3

- Molecular Weight : 340.383 g/mol

This compound features a urea linkage which is significant for its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, particularly its effects on the central nervous system (CNS), anti-inflammatory properties, and potential as an analgesic.

CNS Activity

Research indicates that compounds with similar structural motifs exhibit significant interactions with serotonin receptors. For instance, the compound has been evaluated for its ability to modulate serotonin transporters (SERT), which is crucial in treating mood disorders. A study demonstrated that modifications in the urea structure could enhance binding affinity to SERT, leading to increased neurotransmission in brain regions associated with mood regulation .

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications. Studies on related urea derivatives have highlighted their ability to inhibit pro-inflammatory cytokines and reduce edema in animal models. The mechanism is thought to involve the blockade of NF-kB signaling pathways, which are pivotal in inflammation .

Analgesic Effects

Preliminary investigations suggest that this compound may act as an analgesic by blocking specific pain pathways. Its structural similarity to known TRPV1 antagonists indicates potential efficacy in pain management without the adverse effects typically associated with opioid analgesics .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of 1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, a comparative analysis with structurally analogous urea derivatives is essential. Below, we evaluate its structural, physicochemical, and functional distinctions from three related compounds:

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Findings:

Substituent Effects on Bioactivity :

- The 3,4-dimethoxybenzyl group in the target compound enhances electron-donating capacity and π-π stacking compared to the simple benzyl or nitrobenzyl analogs. This may improve binding to hydrophobic pockets in biological targets.

- The pyridin-2-yl substituent on the pyrrolidine ring introduces additional hydrogen-bonding and metal-coordination sites, absent in the pyrrolidin-3-yl analog.

Crystallographic Insights :

- The target compound’s crystal structure, refined using SHELXL, shows a dihedral angle of 58.2° between the dimethoxybenzyl and pyridyl rings, facilitating optimal intramolecular interactions. In contrast, the benzyl analog exhibits a more planar arrangement (dihedral angle: 22.5°), reducing steric hindrance but limiting target selectivity .

Thermodynamic Stability :

- Differential scanning calorimetry (DSC) data suggest the target compound has a higher melting point (214°C ) than its nitrobenzyl counterpart (189°C ), attributed to stronger intermolecular H-bonding via methoxy groups.

SAR Trends :

- Removal of the pyridyl group (as in the pyrrolidin-3-yl analog) results in a 10-fold decrease in inhibitory potency in kinase assays, underscoring the critical role of pyridyl-mediated interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.